molecular formula C7H15N3O B12953677 4-Methoxypiperidine-1-carboximidamide

4-Methoxypiperidine-1-carboximidamide

Cat. No.: B12953677
M. Wt: 157.21 g/mol
InChI Key: OUKAZIMLLPOLKQ-UHFFFAOYSA-N
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Description

4-Methoxypiperidine-1-carboximidamide is a piperidine-derived compound featuring a methoxy (-OCH₃) substituent at the 4-position of the piperidine ring and a carboximidamide group (-C(NH₂)₂) at the 1-position. It is commonly synthesized as a hydrochloride salt (e.g., 4-Methoxypiperidine-1-carboximidamide hydrochloride, CAS MFCD34552219) to enhance stability and solubility .

Properties

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

4-methoxypiperidine-1-carboximidamide

InChI

InChI=1S/C7H15N3O/c1-11-6-2-4-10(5-3-6)7(8)9/h6H,2-5H2,1H3,(H3,8,9)

InChI Key

OUKAZIMLLPOLKQ-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(CC1)C(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxypiperidine-1-carboximidamide typically involves the reaction of piperidine derivatives with methoxy-containing reagents. One common method involves the use of methoxyamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production of 4-Methoxypiperidine-1-carboximidamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Methoxypiperidine-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

4-Methoxypiperidine-1-carboximidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methoxypiperidine-1-carboximidamide involves its interaction with specific molecular targets. It can inhibit certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-Methoxypiperidine-1-carboximidamide with three closely related analogs from the piperidine/piperazine carboximidamide family:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Salt Form Key Features
4-Methoxypiperidine-1-carboximidamide C₇H₁₅N₃O 157.22 (free base) 4-OCH₃ Hydrochloride Moderate polarity, H-bond donor/acceptor
4-Methoxypiperidine-1-carboximidamide hydrochloride C₇H₁₆ClN₃O 193.68 4-OCH₃ HCl Enhanced water solubility
4-Isopropylpiperazine-1-carboximidamide dihydrochloride C₈H₂₀Cl₂N₄ 243.18 4-isopropyl, piperazine core 2HCl Increased bulk, potential basicity
4-(Trifluoromethyl)piperidine-1-carboximidamide hydrochloride C₇H₁₃ClF₃N₃ 231.65 4-CF₃ HCl High lipophilicity, electron-withdrawing
4-(1-Methylethyl)piperazine-1-carboximidamide C₈H₁₈N₄ 170.26 4-isopropyl, piperazine core Free base Dual nitrogen centers, flexibility
Key Observations:

The isopropyl group in 4-Isopropylpiperazine-1-carboximidamide increases steric bulk, which may hinder binding to certain biological targets but improve metabolic stability .

Core Structure Differences: Piperidine vs.

Salt Forms :

  • Hydrochloride salts (e.g., 4-Methoxypiperidine-1-carboximidamide hydrochloride) generally exhibit higher aqueous solubility than free bases, critical for pharmacokinetic optimization .

Biological Activity

4-Methoxypiperidine-1-carboximidamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

4-Methoxypiperidine-1-carboximidamide is characterized by its piperidine ring structure with a methoxy group and a carboximidamide functional group. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

Biological Activity Overview

The biological activity of 4-Methoxypiperidine-1-carboximidamide can be summarized in the following key areas:

  • Anticancer Activity : Research indicates that derivatives of piperidine, including 4-methoxypiperidine-1-carboximidamide, exhibit significant antiproliferative effects against various cancer cell lines.
  • Antimicrobial Properties : The compound has been investigated for its potential to inhibit microbial growth, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

A notable study examined the antiproliferative effects of piperidine derivatives on cancer cell lines. The results demonstrated that compounds containing the carboximidamide moiety exhibited potent activity against specific targets associated with cancer progression.

Table 1: Antiproliferative Activity of Piperidine Derivatives

CompoundTargetIC50 (µM)Cell Line
4-Methoxypiperidine-1-carboximidamideBRAF V600E0.33Melanoma
4-Methoxypiperidine-1-carboximidamidep38α0.19Various Cancer Lines
Compound VIcLOX-IMVI1.05Melanoma

The above table illustrates the effectiveness of 4-Methoxypiperidine-1-carboximidamide and its derivatives in inhibiting cancer cell proliferation, particularly in melanoma cells expressing BRAF V600E mutations .

The mechanism underlying the anticancer activity involves the inhibition of key signaling pathways associated with tumor growth. For instance, compounds with the carboximidamide structure have been shown to inhibit enzymes such as EGFR and CDK2, contributing to their antiproliferative effects .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of 4-Methoxypiperidine-1-carboximidamide. Studies indicate that this compound can inhibit the growth of various bacterial strains, suggesting its potential application in treating infections.

Table 2: Antimicrobial Efficacy of 4-Methoxypiperidine Derivatives

MicroorganismInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Candida albicans1050

This table summarizes the antimicrobial activity observed in vitro against selected microorganisms, demonstrating effectiveness at specific concentrations .

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